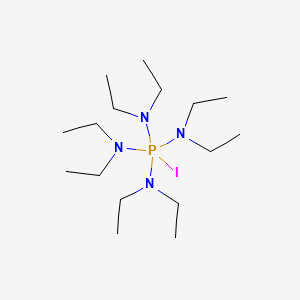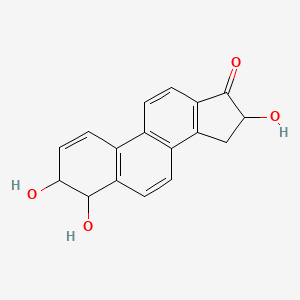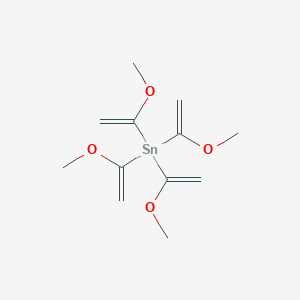
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a pentafluoroethyl group, a phenyl group, and an iodanium ion, combined with hydrogen sulfate. It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than usual.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate typically involves the reaction of pentafluoroethyl iodide with iodobenzene in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions, where the iodanium ion is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or methanol, and may require the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones or iodonium ylides, while substitution reactions can produce a variety of substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate is used as a reagent for the oxidation of phenols and other organic compounds. It is valued for its ability to selectively oxidize specific functional groups without affecting others.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in the synthesis of biologically active molecules. Its ability to introduce fluorine atoms into organic molecules makes it useful in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and selectivity make it valuable in the synthesis of complex organic compounds and polymers.
Mécanisme D'action
The mechanism of action of (Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate involves the transfer of the iodanium ion to a substrate, resulting in the formation of a new carbon-iodine bond. This process is facilitated by the hypervalent nature of the iodine atom, which allows it to act as an electrophile. The molecular targets and pathways involved in its reactions depend on the specific substrate and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound used as an oxidizing agent.
Iodobenzene dichloride: Known for its use in organic synthesis as a chlorinating agent.
Trifluoromethyl(phenyl)iodonium triflate: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
Propriétés
Numéro CAS |
81807-32-1 |
|---|---|
Formule moléculaire |
C8H6F5IO4S |
Poids moléculaire |
420.09 g/mol |
Nom IUPAC |
hydrogen sulfate;1,1,2,2,2-pentafluoroethyl(phenyl)iodanium |
InChI |
InChI=1S/C8H5F5I.H2O4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
QNTMIZIPMDGYSA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[I+]C(C(F)(F)F)(F)F.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
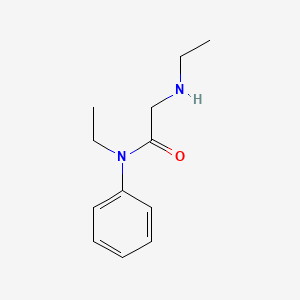

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
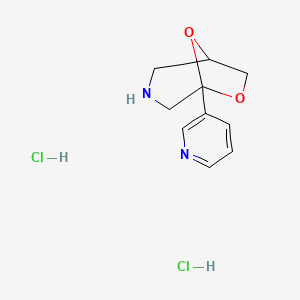
![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
